![molecular formula C11H12O8 B14633420 Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid CAS No. 56677-12-4](/img/structure/B14633420.png)
Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[221]heptane-2,3,5,6-tetracarboxylic acid is a complex organic compound characterized by its unique bicyclic structureThe compound’s structure consists of a cyclohexane ring with a methylene bridge in the 1,4-position, making it a prototype of strained bicyclic hydrocarbons .
準備方法
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid can be synthesized through various methods. One common method involves the Diels-Alder reaction of itaconic anhydride with cyclopentadiene, followed by subsequent steps to form the desired compound . Another method includes the bismethoxycarbonylation of commercial endo-type nadic anhydride with carbon monoxide in methanol in the presence of a catalytic amount of 5% palladium on carbon and stoichiometric amounts of copper(II) chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s strained bicyclic structure, which makes it reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to the formation of esters, amides, or other derivatives .
科学的研究の応用
Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and polymers. In biology, it serves as a precursor for developing bioactive compounds with potential therapeutic applications. In the field of materials science, this compound is utilized in the synthesis of polyimides and other advanced materials with unique properties .
作用機序
The mechanism of action of bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s strained bicyclic structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular processes and pathways .
類似化合物との比較
Similar Compounds: Similar compounds to bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid include norbornane, norbornene, and norbornadiene. These compounds share the bicyclic structure but differ in their functional groups and reactivity .
Uniqueness: this compound is unique due to its four carboxylic acid groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing a wide range of derivatives and materials with specific applications in various fields .
特性
CAS番号 |
56677-12-4 |
|---|---|
分子式 |
C11H12O8 |
分子量 |
272.21 g/mol |
IUPAC名 |
bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid |
InChI |
InChI=1S/C11H12O8/c12-8(13)4-2-1-3(6(4)10(16)17)7(11(18)19)5(2)9(14)15/h2-7H,1H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19) |
InChIキー |
CJYIPJMCGHGFNN-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(C1C(C2C(=O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
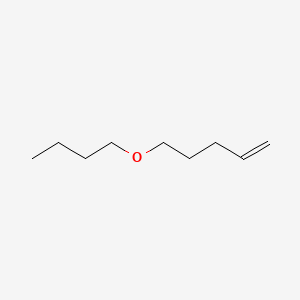
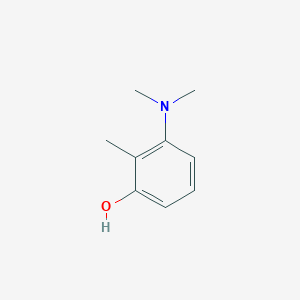
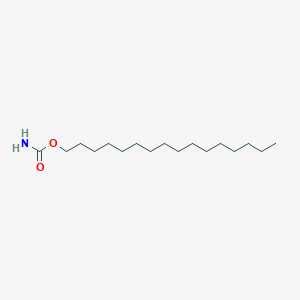
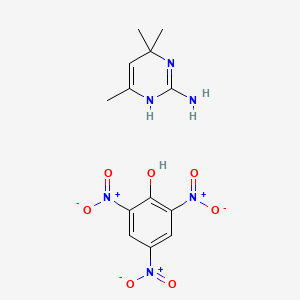

![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
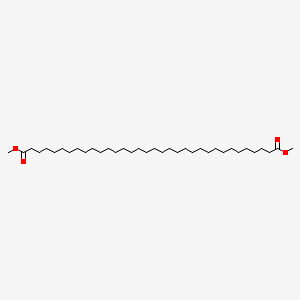
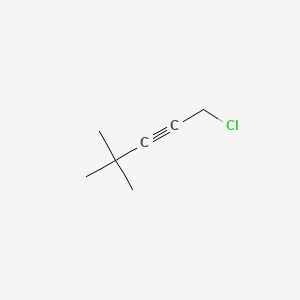

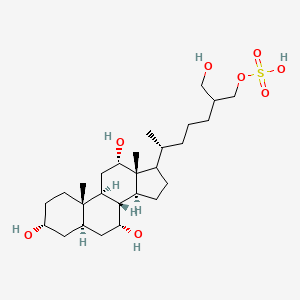
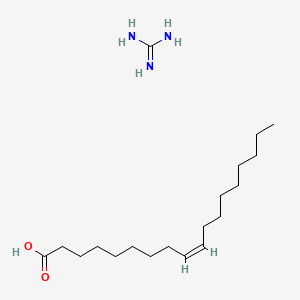
stannane](/img/structure/B14633397.png)

